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Compound of Interest

Compound Name: 1-Chlorooctadecane

Cat. No.: B165108 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key spectroscopic data for 1-
chlorooctadecane, a long-chain alkyl halide relevant in various fields of chemical synthesis

and material science. To offer a broader context for data interpretation, we include a

comparative analysis with its shorter-chain homologues, 1-chlorododecane and 1-

chlorohexadecane. The presented data, including Infrared (IR) Spectroscopy, Nuclear Magnetic

Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), is pivotal for the structural

elucidation and quality control of these compounds.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of 1-chlorooctadecane and its

analogues. This structured presentation allows for a straightforward comparison of their

characteristic spectral properties.

Table 1: Infrared (IR) Spectroscopy Data
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Compound
C-H Stretch
(alkane) (cm⁻¹)

CH₂
Scissoring
(cm⁻¹)

CH₂ Rocking
(cm⁻¹)

C-Cl Stretch
(cm⁻¹)

1-

Chlorooctadecan

e

~2924 (s), ~2853

(s)
~1467 (m) ~722 (m) ~650-730 (w)

1-

Chlorohexadeca

ne

~2924 (s), ~2853

(s)
~1467 (m) ~722 (m) ~650-730 (w)

1-

Chlorododecane

~2925 (s), ~2854

(s)
~1467 (m) ~722 (m) ~650-730 (w)

(s) = strong, (m)

= medium, (w) =

weak

Table 2: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

Compound
δ (ppm) -CH₂Cl
(t)

δ (ppm) -CH₂-
CH₂Cl (quintet)

δ (ppm) -
(CH₂)n- (br s)

δ (ppm) -CH₃
(t)

1-

Chlorooctadecan

e

~3.54 ~1.78 ~1.26 ~0.88

1-

Chlorohexadeca

ne

~3.54 ~1.78 ~1.26 ~0.88

1-

Chlorododecane
~3.53 ~1.77 ~1.26 ~0.88

(t) = triplet,

(quintet) =

quintet, (br s) =

broad singlet
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Table 3: ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

Compound δ (ppm) -CH₂Cl
δ (ppm) -CH₂-
CH₂Cl

δ (ppm) -
(CH₂)n-

δ (ppm) -CH₃

1-

Chlorooctadecan

e

~45.1 ~32.6 ~22.7-31.9 ~14.1

1-

Chlorohexadeca

ne

~45.2 ~32.7 ~22.8-32.0 ~14.2

1-

Chlorododecane
~45.2 ~32.7 ~22.8-32.0 ~14.2

Table 4: Mass Spectrometry (Electron Ionization) Data

Compound
Molecular Ion
[M]⁺ (m/z)

[M+2]⁺ Isotope
Peak

Base Peak
(m/z)

Key Fragment
Ions (m/z)

1-

Chlorooctadecan

e

288/290
Present (~3:1

ratio)
43 or 57

43, 57, 71, 85,

91/93

1-

Chlorohexadeca

ne

260/262
Present (~3:1

ratio)
43 or 57

43, 57, 71, 85,

91/93

1-

Chlorododecane
204/206

Present (~3:1

ratio)
43 or 57

43, 57, 71, 85,

91/93

Experimental Protocols
The following are generalized experimental methodologies for the acquisition of the

spectroscopic data presented. Specific instrument parameters may vary.

Infrared (IR) Spectroscopy
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation: For liquid samples like 1-chlorooctadecane, a neat (thin film) method

is common. A drop of the neat liquid is placed between two potassium bromide (KBr) or

sodium chloride (NaCl) plates.

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A

background spectrum of the clean plates is recorded first and subtracted from the sample

spectrum. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are averaged.

Data Interpretation: The resulting spectrum displays absorbance or transmittance as a

function of wavenumber. Characteristic peaks are assigned to specific functional group

vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H

NMR) is employed.

Sample Preparation: A small amount of the sample (typically 5-20 mg) is dissolved in a

deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a

reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition:

¹H NMR: A standard single-pulse experiment is performed. Key parameters include the

spectral width, number of scans, and relaxation delay.

¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum to

single lines for each unique carbon atom. A larger number of scans is usually required due

to the low natural abundance of ¹³C.

Data Interpretation: Chemical shifts (δ) are reported in parts per million (ppm) relative to the

reference standard. For ¹H NMR, signal integration gives the relative number of protons, and

splitting patterns (multiplicity) provide information about neighboring protons. For ¹³C NMR,

the number of signals indicates the number of unique carbon environments.
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Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is

used for analysis.

Sample Introduction and Ionization: The sample is introduced into the instrument, where it is

vaporized and ionized. Electron Ionization (EI) is a common method for this class of

compounds, where high-energy electrons bombard the sample molecules, causing them to

lose an electron and form a molecular ion (M⁺).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: The mass spectrum is a plot of ion abundance versus m/z. The

molecular ion peak confirms the molecular weight of the compound. The presence of the

M+2 peak in a roughly 3:1 intensity ratio to the M+ peak is characteristic of a compound

containing one chlorine atom. The fragmentation pattern provides structural information. For

long-chain alkyl halides, common fragments are due to the cleavage of C-C bonds, leading

to a series of alkyl carbocations.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 1-chlorooctadecane.
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Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 1-Chlorooctadecane.

To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Analysis of
1-Chlorooctadecane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165108#spectroscopic-data-for-1-chlorooctadecane-
ir-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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